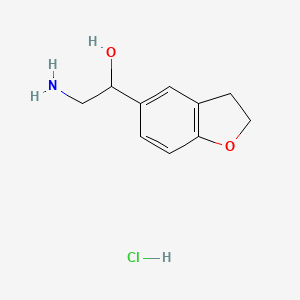

2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride

Description

2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride (CAS 1332886-38-0) is a synthetic compound featuring a dihydrobenzofuran core substituted with an ethanolamine moiety. Its molecular formula is C₁₀H₁₄ClNO₂ (MW ≈ 215.7 g/mol), and it is available as a hydrochloride salt to enhance solubility and stability . The dihydrobenzofuran ring, a fused bicyclic system with one oxygen atom, distinguishes this compound from simpler aromatic derivatives.

Properties

IUPAC Name |

2-amino-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10;/h1-2,5,9,12H,3-4,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPITUPUBIHURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride typically involves:

- Construction of the benzofuran core (2,3-dihydro-benzofuran ring system)

- Introduction of the amino-ethanol side chain at the 5-position of the benzofuran ring

- Conversion of the free base to the hydrochloride salt for stability and isolation

This approach is consistent with methods used for related benzofuran derivatives, where selective etherification, ring closure, and reduction reactions are key steps.

Preparation of the Benzofuran Core

Key Starting Materials: Salicylaldehyde derivatives and appropriate halogenated alkyl esters or side chains.

- Formation of Intermediate: Salicylaldehyde reacts with aniline diazonium salts to yield azo intermediates.

- Etherification Reaction: The intermediate undergoes etherification with haloalkyl esters, which introduces the side chain precursor.

- Ring Closure: Intramolecular cyclization (ring closure) forms the 2,3-dihydro-benzofuran skeleton.

- Reduction: The ester or oxime groups are reduced to the corresponding amino-alcohol functionalities.

This method is noted for its high selectivity, operational simplicity, and scalability for commercial production.

Introduction of the Amino-Ethanol Side Chain

The amino-ethanol moiety is introduced through reductive amination or reduction of oxime intermediates formed during the synthesis:

- Oxime Formation: Reaction of aldehyde or ketone intermediates with hydroxylamine hydrochloride to form oximes.

- Reduction: Catalytic hydrogenation or chemical reduction (e.g., using sodium borohydride or other hydride donors) converts oximes to primary amines.

- Hydrochloride Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt, enhancing compound stability and crystallinity.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes | Typical Yield (%) |

|---|---|---|---|

| Salicylaldehyde + Aniline diazonium salt | Aqueous acidic medium, 0-5°C | Formation of azo intermediate | 85-90 |

| Etherification | Alkyl haloacetate, base (e.g., NaH) | Controlled temperature, inert atmosphere | 75-85 |

| Ring Closure | Heating or acid catalysis | Intramolecular cyclization | 80-88 |

| Oxime Formation | Hydroxylamine hydrochloride, pH 4-5 | Room temperature | 90-95 |

| Reduction | NaBH4 or catalytic hydrogenation | Mild conditions preferred | 85-92 |

| Hydrochloride Salt Formation | HCl in ethanol or ether | Precipitation and isolation | >95 (purity) |

These yields and conditions are representative of optimized lab-scale and pilot-scale syntheses reported in patent literature and peer-reviewed methods.

Analytical and Purification Techniques

- Purification: Typically involves recrystallization from ethanol/ether mixtures or chromatographic methods to achieve high purity.

- Characterization: Confirmed by NMR, IR, MS, and elemental analysis to verify the benzofuran ring integrity and amino-ethanol substitution.

- Salt Formation: Hydrochloride salt crystallizes readily and shows improved stability and handling properties.

Research Findings and Notes

- The synthetic route benefits from high regioselectivity in ring closure, minimizing side products.

- Use of mild reducing agents avoids over-reduction or degradation of the benzofuran ring.

- The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and shelf-life.

- The methodology is adaptable to scale-up for industrial manufacture, given its operational simplicity and reproducibility.

Summary Table of Preparation Method Attributes

| Attribute | Description |

|---|---|

| Core synthesis | Salicylaldehyde + aniline diazonium salt → azo intermediate |

| Side chain introduction | Etherification → ring closure → oxime formation → reduction |

| Key reagents | Salicylaldehyde, haloalkyl esters, hydroxylamine hydrochloride, reducing agents |

| Reaction conditions | Mild temperatures, controlled pH, inert atmosphere |

| Purification | Recrystallization, chromatography |

| Final product form | Hydrochloride salt |

| Yield range | 75-95% per step |

| Scalability | Suitable for commercial scale |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as a pharmaceutical intermediate or active ingredient.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The table below compares key structural and chemical features of the compound with four analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol HCl | 1332886-38-0 | C₁₀H₁₄ClNO₂ | 215.7 | Dihydrobenzofuran + ethanolamine |

| 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one HCl | 1950561-01-9 | C₉H₁₀ClNO₂ | 199.6 | Benzofuran-1-one + aminomethyl |

| (R)-2-Amino-1-(3-chlorophenyl)ethanol HCl | 169032-01-3 | C₈H₁₀ClNO·HCl | 208.1 | 3-Chlorophenyl + ethanolamine |

| 2-Amino-1-(3,4-dimethoxyphenyl)ethanol HCl (DME) | 6924-15-8 | C₁₀H₁₆ClNO₃ | 233.7 | 3,4-Dimethoxyphenyl + ethanolamine |

| 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol | Not specified | C₁₁H₁₇NO₃ | 227.3 | 2,5-Dimethoxy-4-methylphenyl + ethanolamine |

Key Observations:

- Dihydrobenzofuran vs. Benzofuran-1-one: The absence of a ketone group in the main compound (compared to 5-(Aminomethyl)-1,3-dihydro-2-benzofuran-1-one HCl) may reduce metabolic susceptibility and alter hydrogen-bonding interactions .

- Methoxy Groups : DME (3,4-dimethoxyphenyl) has higher lipophilicity (logP = 0.15) than the dihydrobenzofuran derivative, which could influence blood-brain barrier penetration .

Biological Activity

2-Amino-1-(2,3-dihydro-benzofuran-5-yl)-ethanol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including its effects on various cell lines, potential therapeutic applications, and mechanisms of action.

The compound this compound features a benzofuran moiety which is known to exhibit diverse biological properties. The structure can be represented as follows:

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on quinoxaline derivatives have shown that they can act as PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoxaline Derivative 5 | MDA-MB-436 (Breast Cancer) | 2.57 | G2/M phase arrest, apoptosis induction |

| Olaparib | MDA-MB-436 | 8.90 | PARP inhibition |

The data suggest that compounds structurally related to this compound could similarly impact cancer cell proliferation and induce apoptosis through cell cycle arrest mechanisms.

Antimicrobial Activity

Preliminary studies have also suggested that derivatives of benzofuran compounds possess antimicrobial properties. For example, related compounds showed significant activity against Staphylococcus aureus and Escherichia coli, indicating a potential for development into antimicrobial agents.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| Benzofuran Derivative A | S. aureus | 3.90 |

| Benzofuran Derivative B | E. coli | >100 |

These findings imply that the biological activity of this compound may extend to antimicrobial effects, warranting further investigation.

Case Studies and Research Findings

- Cell Cycle Analysis : In a study involving MDA-MB-436 cells treated with related compounds, flow cytometry revealed a significant increase in the G2/M phase population, suggesting effective cell cycle arrest induced by these compounds . This aligns with the hypothesized mechanism for this compound.

- Apoptosis Induction : Apoptotic assays demonstrated that treatment with certain derivatives led to increased early and late apoptotic cell populations in cancer cell lines . This suggests that similar effects may be observed with this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.